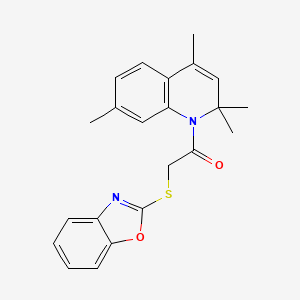

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-14-9-10-16-15(2)12-22(3,4)24(18(16)11-14)20(25)13-27-21-23-17-7-5-6-8-19(17)26-21/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDLFUUWMBBFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC4=CC=CC=C4O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Introduction of the Sulfanyl Group: The benzoxazole ring can be reacted with a thiol or disulfide compound to introduce the sulfanyl group.

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

Coupling of the Benzoxazole and Quinoline Rings: The final step involves coupling the benzoxazole and quinoline rings through an ethanone linker, which can be achieved using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and features a unique arrangement of functional groups that contribute to its reactivity and potential applications. The presence of both benzoxazole and quinoline moieties provides a diverse range of chemical interactions.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thio-benzoxazole derivatives exhibit significant antimicrobial properties. In a study conducted by Loghmani-Khouzani et al., the compound was synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Thio-benzoxazole derivatives have been investigated for their anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines in preliminary studies. For instance, derivatives similar to this compound have been shown to induce apoptosis in human cancer cells via various mechanisms, including the modulation of apoptotic pathways .

Enzyme Inhibition

Another application of this compound is in enzyme inhibition. Studies have suggested that benzoxazole derivatives can act as inhibitors for specific enzymes involved in cancer proliferation and metastasis. This positions the compound as a candidate for further development in cancer therapeutics.

Material Science

Photoluminescent Materials

The unique structural properties of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone make it suitable for use in photoluminescent materials. Research has indicated that compounds with similar structures can be incorporated into polymers to enhance their optical properties, making them valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Sensors

The compound’s ability to interact with various ions and molecules allows it to be utilized in sensor technology. Its incorporation into sensor designs could facilitate the detection of metal ions or small organic molecules due to its selective binding properties.

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical structure, this compound can serve as a standard reference material in chromatographic techniques. It can be used in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures involving similar thio-benzoxazole derivatives.

Spectroscopic Studies

The compound is also suitable for spectroscopic studies due to its unique absorption characteristics. It can be analyzed using UV-Vis spectroscopy to determine concentration levels in various samples.

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone depends on its specific application. For example:

Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Fluorescent Probe: The compound may exhibit fluorescence through intramolecular charge transfer (ICT) or other photophysical mechanisms.

Comparison with Similar Compounds

Key Structural Differences and Implications

Benzoxazole vs. Example: Benzothiazole derivatives (Analog 2) exhibit stronger DNA intercalation due to sulfur’s polarizability, whereas benzoxazoles may favor enzyme-binding pockets .

Quinoline Modifications: The 2,2,4,7-tetramethylquinoline group in the target compound increases lipophilicity compared to unsubstituted quinolines (e.g., Analog 3). This could enhance membrane permeability but reduce solubility .

Sulfanyl vs. Thioether Linkages :

Table 2: Physicochemical Properties of Selected Compounds

- Synthesis Challenges: The target compound requires multi-step synthesis, including Suzuki coupling for quinoline functionalization and nucleophilic substitution for sulfanyl bridge formation . Analog 1 is synthesized via simpler Friedel-Crafts acylation, yielding higher purity .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in antimicrobial and anticancer domains, supported by relevant data tables and case studies.

Molecular Characteristics

- Molecular Formula : C22H21N5O3S

- Molecular Weight : 435.51 g/mol

- IUPAC Name : this compound

- LogP : 3.563 (indicating moderate lipophilicity)

- Water Solubility : LogSw = -3.86 (indicating low solubility) .

Antimicrobial Activity

Research has indicated that compounds similar to benzoxazole derivatives often exhibit significant antimicrobial properties. In a study focusing on various benzoxazole derivatives, it was found that certain compounds showed selective activity against Gram-positive bacteria like Bacillus subtilis, while also demonstrating antifungal properties against pathogens such as Candida albicans . The structure–activity relationship (SAR) analysis suggested that modifications in the benzoxazole structure could enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, a large group of benzoxazole compounds was evaluated for cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers (PC3). Many of these compounds demonstrated selective toxicity towards cancer cells over normal cells, indicating their potential as therapeutic agents .

Case Study: Cytotoxicity Testing

A detailed investigation into the cytotoxic effects of benzoxazole derivatives revealed that some compounds were effective at low concentrations (IC50 values). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | A549 | 8.3 |

| Compound C | PC3 | 12.0 |

This data suggests that specific structural features of the benzoxazole moiety contribute to their anticancer activity .

Structure–Activity Relationship (SAR)

The SAR studies have highlighted the importance of substituents on the benzoxazole ring in modulating biological activity. For instance:

- Electron-donating groups significantly enhance antibacterial activity.

- The presence of methoxy groups was correlated with increased cytotoxicity against cancer cells.

Summary of Findings

The following table summarizes key findings regarding the biological activities of related compounds:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.